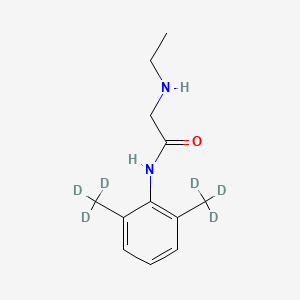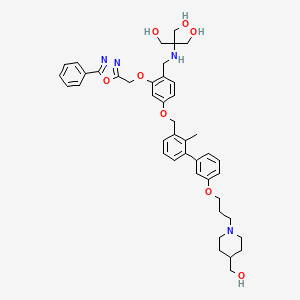
PD-1/PD-L1-IN-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-26 is a potent inhibitor of the programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction. This compound has shown significant potential in enhancing immune responses in cancer therapy by promoting the infiltration of CD4+ T cells into tumor tissues . The inhibition of the PD-1/PD-L1 pathway is a promising strategy in cancer immunotherapy, as it can restore the activity of effector T cells and enhance anti-tumor immunity .
Méthodes De Préparation
The synthesis of PD-1/PD-L1-IN-26 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a biphenyl derivative, which is then subjected to various chemical transformations to introduce the desired functional groups. The final step involves the coupling of the biphenyl derivative with a suitable amine to form this compound .
This includes the use of efficient catalysts, high-yield reactions, and purification techniques to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
PD-1/PD-L1-IN-26 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol or an amine .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PD-1/PD-L1 interaction and to develop new inhibitors with improved properties . In biology, it is used to investigate the role of the PD-1/PD-L1 pathway in immune regulation and to study the effects of its inhibition on immune cell function .
In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promising results in preclinical studies, where it enhances the anti-tumor immune response and inhibits tumor growth . In industry, this compound is used in the development of new cancer immunotherapies and in the screening of potential drug candidates .
Mécanisme D'action
The mechanism of action of PD-1/PD-L1-IN-26 involves the inhibition of the interaction between PD-1 and PD-L1. PD-1 is an immunosuppressive molecule that interacts with its ligand PD-L1 to inhibit the activity of effector T cells and promote immune tolerance . By blocking this interaction, this compound restores the activity of effector T cells and enhances the anti-tumor immune response .
The molecular targets of this compound include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The inhibition of this interaction prevents the suppression of T cell activity and promotes the infiltration of T cells into tumor tissues .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-26 is one of several small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Similar compounds include biphenyl derivatives and imidazopyridines, which also inhibit the PD-1/PD-L1 interaction and enhance the anti-tumor immune response . this compound is unique in its high potency and selectivity for the PD-1/PD-L1 interaction, with an IC50 value of 0.0380 μM .
Other similar compounds include:
Propriétés
Formule moléculaire |
C43H52N4O8 |
|---|---|
Poids moléculaire |
752.9 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-[[4-[[3-[3-[3-[4-(hydroxymethyl)piperidin-1-yl]propoxy]phenyl]-2-methylphenyl]methoxy]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]methylamino]propane-1,3-diol |
InChI |
InChI=1S/C43H52N4O8/c1-31-36(11-6-13-39(31)34-10-5-12-37(22-34)52-21-7-18-47-19-16-32(25-48)17-20-47)26-53-38-15-14-35(24-44-43(28-49,29-50)30-51)40(23-38)54-27-41-45-46-42(55-41)33-8-3-2-4-9-33/h2-6,8-15,22-23,32,44,48-51H,7,16-21,24-30H2,1H3 |
Clé InChI |
JGZQAQGOLLTOQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C2=CC(=CC=C2)OCCCN3CCC(CC3)CO)COC4=CC(=C(C=C4)CNC(CO)(CO)CO)OCC5=NN=C(O5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)


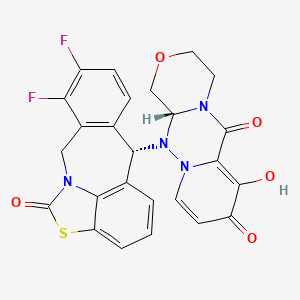
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
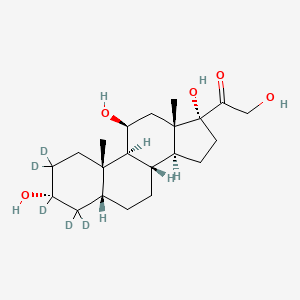

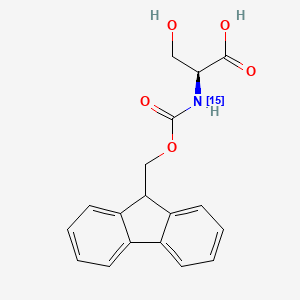
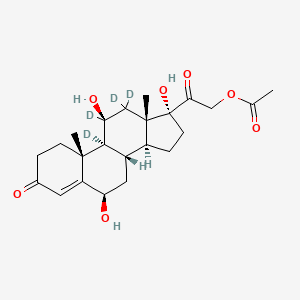
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
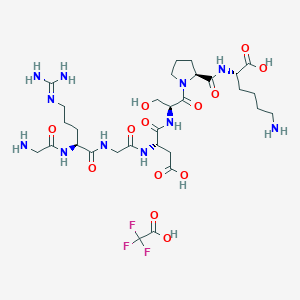
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
